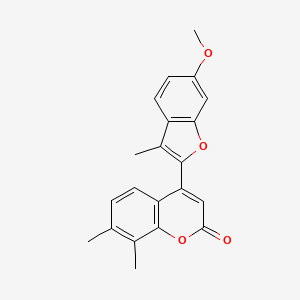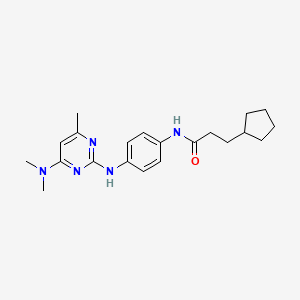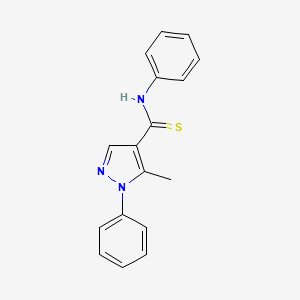
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
Compounds featuring benzamide derivatives, similar in structure to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzamide, have been explored for their histone deacetylase (HDAC) inhibitory activities. A study by Jiao et al. (2009) on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives revealed their potential as novel HDAC inhibitors, with some derivatives showing promising antiproliferative activity against various cancer cell lines, including human colon carcinoma and non-small cell lung cancer. This suggests that similar compounds could be designed to modulate gene expression through HDAC inhibition, offering therapeutic strategies against cancer (J. Jiao, H. Fang, Xuejian Wang, Peng Guan, Yumei Yuan, Wenfang Xu, 2009).
Enzyme Inhibition Activity
Another potential application is related to enzyme inhibition. Abbasi et al. (2014) synthesized N-(3-hydroxyphenyl) benzamide and its derivatives, investigating their inhibitory activities against enzymes such as butylcholinesterase, acetylcholinesterase, and lipoxygenase. These findings highlight the possible use of similar benzamide derivatives in the development of treatments for diseases associated with enzyme dysregulation, such as Alzheimer’s disease and inflammatory conditions (M. Abbasi, Aziz‐ur‐Rehman, M. Irshad, S. Z. Siddiqui, M. Ashraf, 2014).
Chemoselective Synthesis
The chemoselective synthesis of benzamides represents another research application. Singh et al. (2017) described the N-benzoylation of aminophenols employing benzoylisothiocyanates to produce N-(2-hydroxyphenyl)benzamides, demonstrating the chemical versatility of benzamide derivatives in synthetic chemistry. This method could be applied to synthesize structurally related compounds, offering a broad range of applications in medicinal chemistry and material science (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).
Stearoyl-CoA Desaturase-1 Inhibition
Furthermore, benzamides have been investigated for their role in inhibiting stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. Uto et al. (2009) identified benzamide derivatives that significantly decreased plasma desaturation index in mice, suggesting potential applications in treating metabolic disorders related to lipid synthesis and storage (Yoshikazu Uto, Tsuneaki Ogata, Y. Kiyotsuka, Yuriko Miyazawa, Y. Ueno, H. Kurata, Tsuneo Deguchi, M. Yamada, N. Watanabe, T. Takagi, Satoko Wakimoto, Ryo Okuyama, Masahiro Konishi, N. Kurikawa, K. Kono, Jun Osumi, 2009).
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c18-17(19,20)24-14-5-3-13(4-6-14)16(23)21-9-7-12(8-10-22)15-2-1-11-25-15/h1-6,11-12,22H,7-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFLDKZGWKAXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-ynamide](/img/structure/B2780429.png)


![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2780435.png)
![10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one](/img/structure/B2780438.png)

![4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2780441.png)
![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780443.png)



![5-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2780447.png)
![(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2780449.png)
![N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2780450.png)